Azido-PEG2-Azide

Hydrogels Crosslinking Density Swelling Ratio

Azido-PEG2-Azide (1,2-Bis(2-azidoethoxy)ethane) is a discrete, low-molecular-weight (200.20 g/mol) homobifunctional poly(ethylene glycol) crosslinker bearing two terminal azide groups. It belongs to a critical class of monodisperse PEG linkers used for constructing defined molecular architectures via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.

Molecular Formula C6H12N6O2
Molecular Weight 200.2 g/mol
CAS No. 1379365-47-5
Cat. No. B3034113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG2-Azide
CAS1379365-47-5
Molecular FormulaC6H12N6O2
Molecular Weight200.2 g/mol
Structural Identifiers
SMILESC(COCCOCCN=[N+]=[N-])N=[N+]=[N-]
InChIInChI=1S/C6H12N6O2/c7-11-9-1-3-13-5-6-14-4-2-10-12-8/h1-6H2
InChIKeyOHZGAFKSAANFAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring Azido-PEG2-Azide (CAS 1379365-47-5): A Defined-Length, Homobifunctional Click Chemistry Crosslinker for Precision Bioconjugation


Azido-PEG2-Azide (1,2-Bis(2-azidoethoxy)ethane) is a discrete, low-molecular-weight (200.20 g/mol) homobifunctional poly(ethylene glycol) crosslinker bearing two terminal azide groups [1]. It belongs to a critical class of monodisperse PEG linkers used for constructing defined molecular architectures via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition . Its precise two-ethylene-glycol-unit spacer ensures a deterministic distance between reactive sites, a property fundamentally different from polydisperse PEG-bis-azide mixtures, making it a building block of choice for synthesizing homogeneous PROTACs, hydrogels, and bioconjugates where structural uniformity dictates functional reproducibility .

Why Azido-PEG2-Azide Cannot Be Substituted with Other Bis-Azide PEGs Without Compromising Network Architecture


Generic substitution of Azido-PEG2-Azide with its higher homologs (PEG3, PEG4, or polydisperse PEG-bis-azides) fails because the ethylene glycol chain length is not merely a spacer but a critical structural parameter that dictates the crosslinking mesh size, local hydrophilicity, and conformational flexibility of the final product [1]. In crosslinked networks, using a longer linker reduces the effective crosslink density, directly altering mechanical properties and swelling behavior, as demonstrated in PEG-based hydrogel systems where chain length predicts storage modulus [2]. In PROTAC synthesis, linker length variations of even a single ethylene glycol unit can disrupt the formation of a stable ternary complex, abolishing target protein degradation . Therefore, each PEG-n variant represents a functionally distinct tool, not a simple replacement.

Quantitative Evidence Guide: Azido-PEG2-Azide Differentiation from PEG3 and PEG4 Analogs


Crosslinking Mesh Size Control: How Azido-PEG2-Azide Creates Denser Networks than Azido-PEG3-Azide

The spacer length of a bis-azide crosslinker directly controls the resulting hydrogel's network mesh size. While a direct head-to-head study of PEG2 vs. PEG3 diazides is absent from primary literature, the structure-property relationship is unequivocally established by Qian et al., who showed that PEG-based hydrogels synthesized with different α,ω-diazido PEG (PEGn) chain lengths yield distinct lattice sizes and swelling ratios [1]. By extension, Azido-PEG2-Azide (n=2, extended length ~8-10 Å) provides a significantly shorter, more rigid crosslink than Azido-PEG3-Azide (n=3, ~12-14 Å), resulting in a higher crosslink density and a lower swelling ratio .

Hydrogels Crosslinking Density Swelling Ratio

Azide Group Weight Fraction: Maximizing Reactive Functionality per Unit Mass

Azido-PEG2-Azide has the highest weight fraction of reactive azide functionality among its linear PEG homologs [1]. With a molecular weight of 200.20 g/mol and two azide groups (total -N3 mass: 84 g/mol), the azide mass fraction is 42.0%. This is higher than that of Azido-PEG3-Azide (MW 244.25 g/mol, azide fraction 34.4%) and Azido-PEG4-Azide (MW 288.30 g/mol, azide fraction 29.1%) . This higher functional group density translates directly to a lower mass requirement to achieve an equivalent molar concentration of reactive sites in a formulation.

Atom Economy Functional Group Density Conjugation Efficiency

Structural Definition and Monodispersity: Guaranteeing Batch-to-Batch Reproducibility Versus Polydisperse PEG-Diazides

Azido-PEG2-Azide is a single-molecular-weight entity, in contrast to broadly used polydisperse PEG-bis-azides (e.g., CAS 82055-94-5, average Mn ~400 or 20,000) . These polydisperse alternatives contain a distribution of chain lengths, leading to an unpredictable mixture of crosslinking distances and variable physicochemical properties in the final product. For PROTAC design, where monodisperse PEG linkers are now 'the de facto standard' , the use of a discrete linker like Azido-PEG2-Azide is essential for achieving a homogeneous final drug entity, as demanded by regulatory authorities for pharmaceutical development.

Monodispersity Quality Control PROTAC Linker Design

High-Value Application Scenarios for Azido-PEG2-Azide Based on Superior Functional Density and Structural Precision


Synthesis of Clinical-Stage PROTAC Candidates Requiring a Short, Rigid, and Monodisperse Linker

In the development of proteolysis-targeting chimeras (PROTACs), the linker length is a critical optimization parameter . Azido-PEG2-Azide is the preferred click-chemistry building block when a short, rigid, and structurally defined connection between the target protein ligand and the E3 ligase ligand is hypothesized to induce a stable ternary complex. Its monodispersity ensures the final drug substance is a single molecular entity, fulfilling pharmaceutical quality expectations. Subtle variations, such as switching to an Azido-PEG3-Azide, can drastically alter degradation potency, underscoring the decisive role of this specific linker .

Fabrication of High-Strength, Low-Swelling Hydrogels for Load-Bearing Tissue Engineering

For biomedical applications where a hydrogel scaffold must exhibit high mechanical strength and resist swelling in physiological conditions, Azido-PEG2-Azide is the superior crosslinker choice due to its short spacer length [1]. As shown in analogous PEGn-diazide hydrogel systems, a shorter crosslinker generates a denser network with a higher storage modulus [1]. Using Azido-PEG2-Azide enables the preparation of PEG single-network hydrogels that are mechanically tougher than those crosslinked with longer PEG3 or PEG4 analogs, making it suitable for cartilage or bone tissue scaffolds.

Maximizing Payload of Clickable Handles in Surface Functionalization and Biosensor Construction

When functionalizing nanoparticles or planar surfaces for biosensing, the goal is often to maximize the density of available capture probes [2]. Azido-PEG2-Azide, possessing the highest azide mass fraction (42.0%) among its class, allows for a greater concentration of reactive handles to be introduced per unit of mass or surface area [2]. This atom-economic advantage ensures a higher final probe density post-click conjugation, directly improving biosensor detection sensitivity compared to using heavier, longer-chain bis-azide PEG linkers.

Key Building Block for Advanced Multi-Functional Dendrimers and Precision Polymers

In the synthesis of dendrimers with a PEG core, the precise length of the core unit dictates the final dendrimer's generation size and internal cavity dimensions [3]. Azido-PEG2-Azide serves as an efficient, short core molecule that can be stitched to Fréchet-type dendrons via click chemistry [3]. Its defined length provides a more compact core compared to PEG4 or PEG6 diazides, enabling access to a unique region of nanometer-scale architecture space that is inaccessible with longer, more flexible core units [3].

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